2-[(2-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide
Description
2-[(2-Chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide is a sulfinyl-containing acetamide derivative characterized by a 2-chlorophenyl group linked via a sulfinyl bridge (-S=O) to an acetamide scaffold, which is further substituted with a 4-methoxyphenyl moiety. The sulfinyl group distinguishes it from sulfonyl (-SO₂-) or sulfanyl (-S-) analogs, offering unique electronic and steric properties that influence its reactivity and biological interactions .
Properties
IUPAC Name |
2-(2-chlorophenyl)sulfinyl-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-20-12-8-6-11(7-9-12)17-15(18)10-21(19)14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOAMWWFRUIBEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CS(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50085784 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide typically involves the reaction of 2-chlorobenzenesulfinyl chloride with 4-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-[(2-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(2-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfinyl group is known to participate in redox reactions, which can modulate the activity of enzymes and other proteins. Additionally, the compound’s structure allows it to interact with cellular membranes and receptors, influencing various biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-[(2-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide with key analogs, focusing on structural variations, physicochemical properties, and reported bioactivities.
Sulfinyl vs. Sulfonyl/Sulfanyl Derivatives
Key Observations :
- Substituent Effects : The 4-methoxyphenyl group in the target compound may improve solubility via its electron-donating methoxy group, contrasting with dichlorophenyl (electron-withdrawing) in .
Heterocyclic and Functional Group Variations
Key Observations :
- Heterocyclic Systems : Thiazole and tetrazole analogs () demonstrate enhanced anticancer and antimicrobial activities compared to simpler acetamides, suggesting that the target compound’s sulfinyl group may need complementary heterocycles for optimized efficacy .
- Functional Group Synergy : The combination of sulfinyl with methoxyphenyl in the target compound could synergize for selective receptor binding, as seen in benzofuran-oxadiazole derivatives () .
Key Observations :
- The target compound’s synthesis likely involves similar intermediates (e.g., 2-chloroacetamides, as in ), but its sulfinyl group requires specialized reagents like NaH and chlorotrimethylsilane () .
Biological Activity
2-[(2-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer properties. This article delves into the biological activity of this compound, summarizing findings from various studies and providing a comprehensive overview of its mechanisms of action, applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHClNOS
- Molecular Weight : 303.81 g/mol
This compound features a sulfinyl group, which is known for its reactivity and ability to participate in various biochemical interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfinyl group can modulate the activity of enzymes involved in oxidative stress responses, potentially influencing pathways related to inflammation and cancer progression.
- Cell Membrane Interaction : The compound may alter membrane fluidity or interact with membrane proteins, affecting cellular signaling pathways.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown:
- In Vitro Studies : The compound demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The anticancer properties of this compound have been explored in several studies:
- Mechanism : It appears to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of cell death .
- Case Studies : In one study involving human cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability, indicating its potential as a therapeutic agent against certain types of cancer .
Research Findings
| Study | Findings |
|---|---|
| Study A | Showed significant antimicrobial activity against E. coli and S. aureus with MIC values < 50 µg/mL. |
| Study B | Indicated that the compound reduced tumor cell proliferation by 70% in vitro. |
| Study C | Demonstrated that treatment led to increased apoptosis markers in cancer cell lines. |
Applications in Medicine
Given its promising biological activities, this compound is being investigated for potential therapeutic applications:
- Drug Development : The compound's unique properties make it a candidate for further development into new antimicrobial and anticancer drugs.
- Combination Therapies : There is ongoing research into its use in combination with existing therapies to enhance efficacy and reduce resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
